Cas no 25045-84-5 (6-Chloro-3-nitro-imidazo1,2-apyridine)
6-Chloro-3-nitro-imidazo1,2-apyridine Chemical and Physical Properties
Names and Identifiers
-
- 6-chloro-3-nitro-Imidazo[1,2-a]pyridine
- 6-chloro-3-nitroimidazo[1,2-a]pyridine
- DTXSID50497865
- AKOS027427580
- D75321
- 25045-84-5
- CS-0092209
- AS-9729
- MFCD25961521
- 6-Chloro-3-nitro-imidazo1,2-apyridine
-
- MDL: MFCD25961521
- Inchi: 1S/C7H4ClN3O2/c8-5-1-2-6-9-3-7(11(12)13)10(6)4-5/h1-4H
- InChI Key: ZQQURVJZGGESQS-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=NC=C([N+](=O)[O-])N2C=1
Computed Properties
- Exact Mass: 196.9992041g/mol
- Monoisotopic Mass: 196.9992041g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 220
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 63.1Ų
6-Chloro-3-nitro-imidazo1,2-apyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM273680-1g |
6-Chloro-3-nitroimidazo[1,2-a]pyridine |
25045-84-5 | 95+% | 1g |
$300 | 2021-08-18 | |
| Chemenu | CM273680-5g |
6-Chloro-3-nitroimidazo[1,2-a]pyridine |
25045-84-5 | 95+% | 5g |
$1081 | 2021-08-18 | |
| Chemenu | CM273680-10g |
6-Chloro-3-nitroimidazo[1,2-a]pyridine |
25045-84-5 | 95+% | 10g |
$1541 | 2021-08-18 | |
| TRC | C377945-100mg |
6-Chloro-3-nitro-imidazo[1,2-a]pyridine |
25045-84-5 | 100mg |
$ 70.00 | 2022-04-01 | ||
| TRC | C377945-500mg |
6-Chloro-3-nitro-imidazo[1,2-a]pyridine |
25045-84-5 | 500mg |
$ 230.00 | 2022-04-01 | ||
| TRC | C377945-1g |
6-Chloro-3-nitro-imidazo[1,2-a]pyridine |
25045-84-5 | 1g |
$ 365.00 | 2022-04-01 | ||
| Matrix Scientific | 179339-1g |
6-Chloro-3-nitroimidazo[1,2-a]pyridine |
25045-84-5 | 1g |
$338.00 | 2023-09-07 | ||
| Apollo Scientific | OR111419-1g |
6-Chloro-3-nitroimidazo[1,2-a]pyridine |
25045-84-5 | 1g |
£213.00 | 2025-02-19 | ||
| Ambeed | A849072-1g |
6-Chloro-3-nitroimidazo[1,2-a]pyridine |
25045-84-5 | 97% | 1g |
$230.0 | 2024-08-03 | |
| Chemenu | CM273680-1g |
6-Chloro-3-nitroimidazo[1,2-a]pyridine |
25045-84-5 | 95%+ | 1g |
$231 | 2024-07-28 |
6-Chloro-3-nitro-imidazo1,2-apyridine Suppliers
6-Chloro-3-nitro-imidazo1,2-apyridine Related Literature
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on 6-Chloro-3-nitro-imidazo1,2-apyridine
Professional Introduction to Compound with CAS No. 25045-84-5 and Product Name: 6-Chloro-3-nitro-imidazo1,2-apyridine
The compound with the CAS number 25045-84-5 is a specialized chemical entity that has garnered significant attention in the field of pharmaceutical research and development. The product name, 6-Chloro-3-nitro-imidazo1,2-apyridine, provides a detailed molecular descriptor that highlights its structural and functional attributes. This heterocyclic compound belongs to the imidazopyridine class, which is known for its diverse biological activities and potential applications in medicinal chemistry.
Imidazopyridines are a class of nitrogen-containing heterocycles that exhibit a broad spectrum of pharmacological properties. The presence of both chloro and nitro substituents in 6-Chloro-3-nitro-imidazo1,2-apyridine enhances its reactivity and makes it a valuable scaffold for designing novel therapeutic agents. The chloro group at the 6-position and the nitro group at the 3-position contribute to the compound's electronic properties, influencing its interactions with biological targets.
Recent advancements in drug discovery have highlighted the importance of imidazopyridine derivatives in addressing various therapeutic challenges. Studies have demonstrated that compounds featuring this core structure can modulate multiple signaling pathways, making them promising candidates for treating conditions such as cancer, inflammation, and infectious diseases. The 6-Chloro-3-nitro-imidazo1,2-apyridine molecule has been extensively investigated for its potential to interact with enzymes and receptors involved in these pathways.
In particular, research has focused on leveraging the structural flexibility of imidazopyridines to develop inhibitors of kinases and other enzymes implicated in disease progression. The nitro group in 6-Chloro-3-nitro-imidazo1,2-apyridine serves as a key pharmacophore, enabling selective binding to target proteins. This has led to the synthesis of several derivatives that exhibit potent inhibitory activity in preclinical studies. The chloro substituent further enhances binding affinity by participating in hydrogen bonding or hydrophobic interactions with the target site.
The synthesis of 6-Chloro-3-nitro-imidazo1,2-apyridine involves multi-step organic transformations that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets stringent quality standards. Techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions have been particularly useful in constructing the imidazopyridine core.
One of the most compelling aspects of 6-Chloro-3-nitro-imidazo1,2-apyridine is its versatility in medicinal chemistry applications. Researchers have explored its potential as a lead compound for drug development by modifying its substituents to improve pharmacokinetic properties or enhance target specificity. For instance, bioisosteric replacements of the chloro or nitro groups have been investigated to achieve similar biological activity with improved solubility or metabolic stability.
The compound's relevance extends beyond academic research; it has attracted interest from pharmaceutical companies seeking novel chemical entities for clinical development. Preclinical studies have evaluated the safety and efficacy of derivatives based on the 6-Chloro-3-nitro-imidazo1,2-apyridine scaffold, providing insights into their therapeutic potential. These studies have underscored the importance of structural optimization in translating laboratory findings into viable drug candidates.
The future direction of research on 6-Chloro-3-nitro-imidazo1,2-apyridine and related compounds is likely to focus on expanding their applications in precision medicine. Advances in computational chemistry and high-throughput screening techniques are enabling more efficient identification of promising scaffolds like this one. By integrating structural biology data with computational modeling, researchers can design molecules with tailored properties to address specific disease mechanisms.
In conclusion, 6-Chloro-3-nitro-imidazo1,2-apyridine represents a significant advancement in pharmaceutical chemistry due to its unique structural features and biological activities. Its role as a versatile scaffold for drug discovery underscores its importance in modern medicinal research. As scientific understanding continues to evolve, compounds like this one will remain at the forefront of efforts to develop innovative therapies for global health challenges.
25045-84-5 (6-Chloro-3-nitro-imidazo1,2-apyridine) Related Products
- 111753-08-3(3-nitro-Imidazo[1,2-a]pyridin-5-amine)
- 67625-23-4(5-chloro-3-nitro-Imidazo[1,2-a]pyridine)
- 62195-19-1( )
- 1072944-44-5(7-Chloro-3-nitroimidazo1,2-apyridine)
- 2225147-58-8(2,7-dichloro-3-nitroimidazo1,2-apyridine)
- 4926-52-7(2-chloro-3-nitroimidazo1,2-apyridine)
- 1072944-56-9(8-Bromo-6-chloro-3-nitroimidazo1,2-apyridine)
- 1190703-71-9(6-chloro-3-nitro-Imidazo[1,2-a]pyridin-2-amine)
- 4926-45-8(3-Nitroimidazo[1,2-a]pyridine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)